molecular formula C10H12ClNO2 B2839537 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide CAS No. 1379302-63-2

2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide

Cat. No. B2839537
CAS RN: 1379302-63-2
M. Wt: 213.66
InChI Key: JLSFYYOVJWKPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide, also known as CHMA, is a synthetic compound that has been studied for its potential use in medical research. CHMA is a derivative of acetaminophen and has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide is not fully understood, but it is believed to work through a similar pathway as acetaminophen. It is thought to inhibit the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation. It has been shown to have analgesic and anti-inflammatory properties, as well as antioxidant effects. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have a low toxicity profile, which makes it a potentially safer alternative to other pain management drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other pain management drugs. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation. One limitation of using 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide in lab experiments is its limited availability, as it is not widely used or commercially available.

Future Directions

There are several future directions for research on 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide. One area of interest is its potential use in treating chronic pain, as it has been shown to be effective in reducing pain in animal models. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have anti-inflammatory and antioxidant effects, which make it a potential candidate for treating other conditions such as arthritis and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-2-methylacetanilide with thionyl chloride and then with N-methylacetamide. The resulting compound is then purified through recrystallization. This synthesis method has been used in various studies to produce 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide for research purposes.

Scientific Research Applications

2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been studied for its potential use in medical research, particularly in the field of pain management. It has been found to have analgesic properties and has been shown to be effective in reducing pain in animal models. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been studied for its potential use in treating inflammation and has been found to have anti-inflammatory effects.

properties

IUPAC Name

2-chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-5-8(13)3-4-9(7)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSFYYOVJWKPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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